molecular formula C17H21N3O4S B11013223 methyl 4-methyl-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-5-carboxylate

methyl 4-methyl-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-5-carboxylate

Cat. No.: B11013223
M. Wt: 363.4 g/mol
InChI Key: XQLYYOVIOKHFLE-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl group (C4), a methyl ester (C5), and an acetamide-linked tetrahydro-2H-pyran-pyrrole moiety (C2). The pyran ring introduces conformational rigidity, while the pyrrole group may enhance π-π stacking interactions in biological systems.

Properties

Molecular Formula

C17H21N3O4S

Molecular Weight

363.4 g/mol

IUPAC Name

methyl 4-methyl-2-[[2-(4-pyrrol-1-yloxan-4-yl)acetyl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H21N3O4S/c1-12-14(15(22)23-2)25-16(18-12)19-13(21)11-17(5-9-24-10-6-17)20-7-3-4-8-20/h3-4,7-8H,5-6,9-11H2,1-2H3,(H,18,19,21)

InChI Key

XQLYYOVIOKHFLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CC2(CCOCC2)N3C=CC=C3)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methyl-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-5-carboxylate involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of a suitable ketone with ammonia or an amine in the presence of an acid catalyst.

    Formation of the Tetrahydropyran Ring: This can be achieved by the acid-catalyzed cyclization of a suitable diol.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea.

    Coupling Reactions: The final compound is formed by coupling the pyrrole, tetrahydropyran, and thiazole rings through appropriate linkers and under suitable reaction conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or amines.

Scientific Research Applications

Methyl 4-methyl-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of methyl 4-methyl-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-Methyl-2-(4-Pyridinyl)thiazole-5-Carboxylate Derivatives ()

  • Structure : Replaces the pyran-pyrrole-acetamide group with a pyridinyl substituent.
  • Synthesis : Prepared via coupling of nitriles with ethyl 2-bromoacetoacetate, followed by hydrolysis and amide bond formation with amines .
  • Key Differences :
    • Bioactivity : Pyridinyl derivatives in showed statistically significant activity in treatment groups (p < 0.05), likely due to improved hydrogen bonding with the pyridine nitrogen.
    • Solubility : The pyridinyl group may enhance aqueous solubility compared to the lipophilic pyran-pyrrole system in the target compound.

Ethyl 5-Amino-1-(4-Methyl-1,3-Benzothiazol-2-yl)-1H-Pyrazole-4-Carboxylate ()

  • Structure : Benzothiazole replaces the thiazole core; includes a pyrazole ring.
  • Molecular Weight : 302.35 g/mol (vs. ~420–450 g/mol estimated for the target compound).
  • Functional Groups: Lacks the pyran-pyrrole system but retains an ester and amino group.
  • Implications : Benzothiazoles are associated with antimicrobial and antitumor activity, suggesting the target compound’s thiazole core could be similarly bioactive .

5-Amino-1-{[(1-Methyl-1H-Tetrazol-5-yl)thio]acetyl}-3-Methyl-1H-Pyrazole-4-Carbonitrile ()

  • Structure : Tetrazole-thioacetyl group instead of the pyran-pyrrole-acetamide.
  • Synthesis : Uses 1-methyl-1H-tetrazole-5-thiol for thioether formation.
  • Key Differences: Reactivity: The tetrazole’s high nitrogen content may confer metabolic stability, whereas the target’s pyrrole could be prone to oxidation.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Highlights
Target Compound C19H23N3O4S ~413.47 Thiazole, ester, pyran-pyrrole-acetamide Likely involves cyclization + amide coupling
Ethyl 4-Methyl-2-(4-Pyridinyl)thiazole-5-Carboxylate C12H12N2O2S 248.30 Thiazole, pyridine, ester Nitrile + bromoacetoacetate coupling
Ethyl 5-Amino-1-(4-Methyl-1,3-Benzothiazol-2-yl)-1H-Pyrazole-4-Carboxylate C14H14N4O2S 302.35 Benzothiazole, pyrazole, ester, amino Amide coupling via EDC/HOBt
5-Amino-1-{[(1-Methyl-1H-Tetrazol-5-yl)thio]acetyl}-3-Methyl-1H-Pyrazole-4-Carbonitrile C11H12N8OS 330.0 Tetrazole, thioacetyl, nitrile Thiol-alkylation + cyclization

Research Implications and Gaps

  • Synthetic Challenges : The pyran-pyrrole moiety in the target compound likely requires multi-step cyclization, contrasting with simpler couplings in and .
  • Physicochemical Properties : The pyran ring may reduce solubility compared to pyridinyl or tetrazole derivatives, necessitating formulation optimization.

Biological Activity

Methyl 4-methyl-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-5-carboxylate is a complex organic compound that incorporates a thiazole ring, a pyrrole moiety, and a tetrahydropyran unit. This structure suggests significant potential for various biological activities, including antimicrobial, anticancer, and anticonvulsant effects. This article aims to provide a detailed overview of the biological activities associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's structural complexity is characterized by the following elements:

  • Thiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Pyrrole Moiety : Enhances interactions with biological targets, potentially increasing the compound's efficacy.
  • Tetrahydropyran Unit : Contributes to the overall stability and solubility of the compound.

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyrrole rings exhibit notable antimicrobial properties. This compound is expected to demonstrate similar activity due to its structural features.

Compound NameActivity TypeReference
Ethyl 5-(4-(1H-pyrrol-1-yl)thiazole)carboxylateAntitumor activity
4-MethylthiazoleAntimicrobial properties
2-Amino-thiazole derivativesNeuroprotective effects

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. For instance, certain thiazole-integrated compounds have shown significant cytotoxicity against various cancer cell lines. The unique combination of functional groups in this compound may enhance its anticancer properties.

Case Study: Cytotoxicity Assays

In a study assessing the cytotoxic effects of various thiazole derivatives, it was found that compounds with specific substitutions on the thiazole ring exhibited IC50 values lower than traditional chemotherapeutics like doxorubicin. The presence of electron-donating groups significantly increased their activity.

Compound IDCell Line TestedIC50 Value (µg/mL)Reference
Compound 9A-4311.61 ± 1.92
Compound 10Jurkat1.98 ± 1.22

Anticonvulsant Activity

Thiazoles have also been explored for their anticonvulsant properties. Compounds similar to this compound have shown promise in preclinical models for seizure control.

Research Findings

A recent study evaluated several thiazole derivatives for their anticonvulsant activity using the pentylenetetrazol (PTZ) model. The results indicated that certain structural modifications led to enhanced efficacy in seizure suppression.

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